molecular formula C20H18BrN7O2 B2578423 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone CAS No. 920391-09-9

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone

Cat. No.: B2578423
CAS No.: 920391-09-9
M. Wt: 468.315
InChI Key: QVUZESZWTVRZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone is a synthetic heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine moiety and a 5-bromofuran-2-yl ketone group.

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(5-bromofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN7O2/c21-16-7-6-15(30-16)20(29)27-10-8-26(9-11-27)18-17-19(23-13-22-18)28(25-24-17)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUZESZWTVRZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=C(O5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Structural Overview

This compound features several notable structural components:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Triazolo-pyrimidine moiety : A fused heterocyclic structure that contributes to its biological activity.
  • Bromofuran substituent : Enhances the compound's lipophilicity and may influence its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily in the realms of antitumor and anti-inflammatory effects. The following sections detail specific findings related to its biological activity.

Antitumor Activity

Studies have shown that compounds with similar structural frameworks can inhibit the proliferation of cancer cell lines. The mechanism of action may involve:

  • Modulation of enzyme activity related to cell cycle regulation.
  • Interaction with specific receptors that mediate cell growth and survival.

For instance, a recent study demonstrated that derivatives with a triazolo-pyrimidine structure exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

The compound's anti-inflammatory properties may stem from its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research has indicated that similar compounds can suppress the activation of NF-kB and other transcription factors associated with inflammation .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the triazolo-pyrimidine core through cyclization reactions.
  • Introduction of the piperazine moiety via nucleophilic substitution.
  • Coupling with the bromofuran component under optimized conditions to enhance yield and purity.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
Compound ATriazole + piperazineAntitumor properties
Compound BPyrimidine + trifluoromethylAnti-inflammatory effects
Compound CBenzyl-substituted piperazineAntidepressant activity

This comparison highlights the diverse pharmacological profiles that can be derived from modifications to the core structure .

Case Studies and Research Findings

Several case studies have investigated the biological activity of similar compounds:

  • Anticancer Studies : A series of triazolo-pyrimidine derivatives were evaluated for their cytotoxicity against breast cancer cell lines, revealing IC50 values in the low micromolar range .
  • Inflammation Models : In vivo studies demonstrated that related compounds significantly reduced edema in animal models of inflammation, indicating potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key similarities and differences between the target compound and its analogs, focusing on structural features, physicochemical properties, and inferred bioactivity.

Compound Core Structure Substituents Melting Point (°C) Synthesis Yield Key Functional Groups
(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone (Target) Triazolo-pyrimidine + piperazine Benzyl, 5-bromofuran N/A N/A Bromofuran, triazole, pyrimidine, piperazine
1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone Triazolo-pyrimidine + piperazine Benzyl, 4-chlorophenyl N/A N/A Chlorophenyl, triazole, pyrimidine, piperazine
4-(3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (Compound 13) Pyrazoline + indole 4-Bromophenyl, benzenesulfonamide 180–181 90.2% Bromophenyl, sulfonamide, pyrazoline
4-(3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (Compound 14) Pyrazoline + indole 4-Chlorophenyl, benzenesulfonamide 150–151 87.5% Chlorophenyl, sulfonamide, pyrazoline

Key Observations:

Structural Variations: The target compound’s triazolo-pyrimidine core distinguishes it from pyrazoline- or indole-based analogs (e.g., Compounds 13 and 14). The 5-bromofuran substituent introduces a bulky, electron-withdrawing group absent in chlorophenyl analogs. This could influence solubility, metabolic stability, or target binding .

Physicochemical Properties :

  • While melting points for the target compound are unavailable, analogs like Compound 13 (180–181°C) and Compound 14 (150–151°C) demonstrate that bromine substitution correlates with higher thermal stability compared to chlorine . This trend may extend to the bromofuran group in the target compound.

Synthetic Efficiency :

  • High yields (>85%) for Compounds 13 and 14 suggest that similar synthetic strategies (e.g., cyclocondensation or nucleophilic substitution) could be applied to the target compound, though the bromofuran’s reactivity may require optimization .

Bioactivity Implications: The triazolo-pyrimidine scaffold is associated with kinase inhibition or anticancer activity in related studies . For example, ferroptosis-inducing compounds (FINs) with heterocyclic cores show selective toxicity in oral cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.